molecular formula C5H9NO4 B12405766 N-Acetyl-L-serine-2,3,3-D3

N-Acetyl-L-serine-2,3,3-D3

Cat. No.: B12405766
M. Wt: 150.15 g/mol
InChI Key: JJIHLJJYMXLCOY-BWBLNMPZSA-N
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Description

N-Acetyl-L-serine-2,3,3-D3 is a deuterium-labeled analogue of N-Acetyl-L-serine. This compound is characterized by the replacement of hydrogen atoms with deuterium at specific positions, which makes it useful in various scientific research applications. The molecular formula of this compound is HOCD2CD(NHCOCH3)COOH, and it has a molecular weight of 150.15 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-serine-2,3,3-D3 typically involves the acetylation of L-serine with acetic anhydride in the presence of a deuterium source. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-serine-2,3,3-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-L-serine-2,3,3-D3 is widely used in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of drugs.

    Industry: Applied in the production of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of N-Acetyl-L-serine-2,3,3-D3 involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer to monitor the incorporation and transformation of deuterium-labeled compounds in biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in NMR spectroscopy and metabolic studies, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C5H9NO4

Molecular Weight

150.15 g/mol

IUPAC Name

(2S)-2-acetamido-2,3,3-trideuterio-3-hydroxypropanoic acid

InChI

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1/i2D2,4D

InChI Key

JJIHLJJYMXLCOY-BWBLNMPZSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])O)NC(=O)C

Canonical SMILES

CC(=O)NC(CO)C(=O)O

Origin of Product

United States

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